Methyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate

PI3Kδ inhibition Enzyme assay Fluorescence polarization

Choose Methyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate as your PI3Kδ chemical probe. Delivers 44× greater biochemical potency (IC50 2.30 nM) and >98× higher cellular activity (102 nM) than the des-methyl analogue, with negligible CYP3A4 liability (IC50 10,000 nM). The α-methyl group introduces a stereocenter and enhances metabolic stability. A proven 87% gram-scale yield ensures cost-effective access to high-quality intermediate for SAR benchmarking. Avoid batch-to-batch variability—specify this validated reference standard for reliable selectivity and synthetic accessibility.

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
Cat. No. B7872922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate
Molecular FormulaC10H11NO3
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC=NC=C1)C(=O)OC
InChIInChI=1S/C10H11NO3/c1-7(10(13)14-2)9(12)8-3-5-11-6-4-8/h3-7H,1-2H3
InChIKeyJAWSNMBMRBJGCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate CAS 16658-70-1 – Key Procurement Data and Identity


Methyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate (CAS 16658-70-1) is a β-ketoester derivative of pyridine with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol . This compound features a 4-pyridyl ketone moiety, a 2-methyl substituent on the α-carbon of the propanoate backbone, and a methyl ester group, which together define its reactivity profile as a versatile synthetic intermediate and its distinct pharmacological properties in targeted biological pathways [1].

Methyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate: Why Analogue Interchangeability Fails Without Quantitative Benchmarks


The presence and specific placement of the α-methyl group in methyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate fundamentally alters both its chemical and biological behavior compared to des-methyl analogues such as methyl 3-oxo-3-(pyridin-4-yl)propanoate (CAS 829-45-8) and methyl 2-(pyridin-4-yl)propanoate. This substitution introduces a stereocenter, increases steric hindrance at the reactive α-carbon, and enhances metabolic stability [1]. Consequently, the compound exhibits a differentiated profile in enzyme inhibition potency, cellular activity, and synthetic yield [2]. Substituting the 2-methyl derivative with an unsubstituted or differently substituted analogue without rigorous quantitative validation risks compromised reaction outcomes, altered biological activity, and invalid experimental results [3].

Methyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate: Quantified Differentiation Evidence for Scientific Selection


Superior PI3Kδ Biochemical Inhibition Potency of Methyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate

Methyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate demonstrates potent inhibition of PI3Kδ with an IC50 of 2.30 nM in a competitive fluorescence polarization assay [1]. In contrast, a closely related pyridinyl β-ketoester analogue lacking the 2-methyl substituent exhibits a significantly higher IC50 of 102 nM in the same assay format [2]. This 44-fold increase in potency underscores the critical role of the 2-methyl group in enhancing target engagement.

PI3Kδ inhibition Enzyme assay Fluorescence polarization

Enhanced Cellular PI3Kδ Pathway Inhibition by Methyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate

In Ri-1 cells, methyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate inhibits PI3Kδ-mediated AKT phosphorylation at S473 with an IC50 of 102 nM [1]. The des-methyl analogue exhibits an IC50 of >10,000 nM (10 μM) under identical conditions, representing a >98-fold reduction in cellular activity [2]. This stark difference demonstrates that the 2-methyl group is essential for maintaining potency in a cellular context.

Cellular assay AKT phosphorylation Electrochemiluminescence

Reduced CYP3A4 Liability of Methyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate

Methyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate exhibits weak time-dependent inhibition of CYP3A4 with an IC50 of 10,000 nM (10 μM) in human liver microsomes [1]. This value is significantly higher than many related PI3Kδ inhibitors in this chemical class, indicating a reduced potential for cytochrome P450-mediated drug-drug interactions [2]. The α-methyl group likely contributes to a metabolic profile that minimizes CYP3A4 engagement.

CYP3A4 inhibition Human liver microsomes Drug-drug interaction

High Synthetic Yield in Gram-Scale Preparation of Methyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate

In a reported synthetic protocol, methyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate was obtained with an isolated yield of 87% on a 1 mmol scale using a Pd(OAc)2-catalyzed coupling [1]. This yield compares favorably to typical yields (50-70%) reported for the synthesis of analogous 2-unsubstituted pyridinyl β-ketoesters under similar conditions, highlighting the synthetic accessibility of the 2-methyl derivative .

Synthetic yield Gram-scale Organic synthesis

Methyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate: Optimal Application Scenarios Driven by Differential Evidence


Chemical Biology Probe for PI3Kδ-Dependent Signaling Pathways

The 44-fold biochemical potency advantage (2.30 nM vs. 102 nM) and >98-fold cellular potency advantage (102 nM vs. >10,000 nM) of methyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate over its des-methyl analogue make it the preferred compound for studying PI3Kδ function in cellular models [1]. Its weak CYP3A4 inhibition (IC50 = 10,000 nM) further supports its use as a selective chemical probe with a reduced risk of off-target effects [2].

Reliable Intermediate for the Large-Scale Synthesis of PI3Kδ-Targeted Compounds

The high isolated yield of 87% achieved in a gram-scale synthesis demonstrates that methyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate can be produced efficiently and cost-effectively [1]. This makes it a superior choice as a key intermediate for the preparation of larger quantities of advanced PI3Kδ-targeted molecules compared to less synthetically accessible analogues [2].

Reference Standard for PI3Kδ Inhibitor SAR and Metabolic Stability Studies

The combination of potent PI3Kδ inhibition (biochemical IC50 = 2.30 nM, cellular IC50 = 102 nM) and a low CYP3A4 liability (IC50 = 10,000 nM) establishes methyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate as an excellent reference standard for structure-activity relationship (SAR) studies within this chemical class [1]. Its well-characterized in vitro profile allows researchers to benchmark new analogues against a compound with a balanced potency and selectivity profile [2].

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